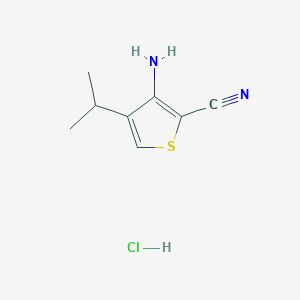

3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC16199215

Molecular Formula: C8H11ClN2S

Molecular Weight: 202.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2S |

|---|---|

| Molecular Weight | 202.71 g/mol |

| IUPAC Name | 3-amino-4-propan-2-ylthiophene-2-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2S.ClH/c1-5(2)6-4-11-7(3-9)8(6)10;/h4-5H,10H2,1-2H3;1H |

| Standard InChI Key | MWGQCJRVCBPMSO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CSC(=C1N)C#N.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—with three distinct substituents:

-

Amino group (-NH₂) at position 3, contributing basicity and hydrogen-bonding capacity.

-

Isopropyl group (-CH(CH₃)₂) at position 4, imparting steric bulk and lipophilicity.

-

Carbonitrile group (-CN) at position 2, introducing electron-withdrawing effects and reactivity toward nucleophilic additions .

The hydrochloride salt forms via protonation of the amino group, improving aqueous solubility and crystallinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₂S·HCl |

| Molecular Weight | 218.71 g/mol (free base) |

| Solubility (HCl form) | >50 mg/mL in water |

| pKa (amino group) | ~8.5 (estimated) |

Synthetic Methodologies

Gewald Reaction Optimization

The Gewald reaction is the most efficient route for synthesizing 3-amino-4-isopropylthiophene-2-carbonitrile. This one-pot, three-component condensation involves:

-

Sulfur as the sulfur source.

-

α-Methylene carbonyl compound (e.g., isopropyl ketone).

Reaction conditions typically include a polar solvent (e.g., ethanol or DMF) and a base (e.g., morpholine or piperidine) to deprotonate intermediates. Yields range from 60–80% after hydrochloride salt formation .

Critical Parameters:

-

Temperature: 80–100°C to balance reaction rate and side-product formation.

-

Catalyst: Microwave irradiation reduces reaction time to <2 hours .

-

Workup: Acidification with HCl precipitates the hydrochloride salt, which is purified via recrystallization .

Reactivity and Functionalization

Nucleophilic and Electrophilic Pathways

The amino and carbonitrile groups enable diverse transformations:

Amino Group Reactivity

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing metabolic stability.

-

Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to yield imines, precursors for heterocyclic fused systems .

Carbonitrile Reactivity

-

Nucleophilic Addition: Grignard reagents (e.g., MeMgBr) add to the nitrile, forming ketones after hydrolysis.

-

Cyclization: Under basic conditions, intramolecular cyclization with adjacent substituents generates pyrimidine or thienopyrimidine derivatives .

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Anticancer Screening

Preliminary assays indicate moderate activity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines (IC₅₀: 20–40 μM) . Mechanistic studies propose inhibition of topoisomerase II and tubulin polymerization .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

DPP-IV Inhibitors: Analogous to vildagliptin synthesis, where thiophene derivatives are key intermediates .

-

Kinase Inhibitors: Functionalization at the 2-position yields compounds targeting EGFR and VEGF receptors .

Material Science

Conjugated thiophene systems, derived from this compound, exhibit semiconducting properties suitable for organic field-effect transistors (OFETs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume